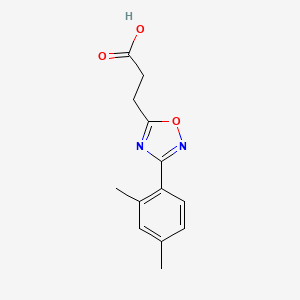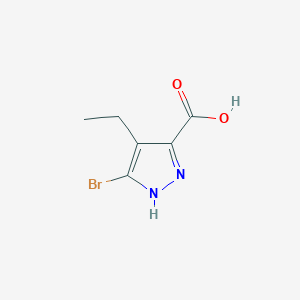
5-Bromo-4-ethyl-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-ethyl-1H-pyrazole-3-carboxylic acid: is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of a bromine atom and an ethyl group on the pyrazole ring enhances its reactivity and potential for various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-ethyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-ethyl-3,5-dibromo-1H-pyrazole with carbon dioxide under basic conditions to introduce the carboxylic acid group. The reaction is usually carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process may include halogenation, alkylation, and cyclization steps, followed by purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the bromine atom, replacing it with hydrogen or other substituents.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products:
Oxidation: Formation of 5-Bromo-4-ethyl-1H-pyrazole-3-carboxylic acid derivatives with oxidized side chains.
Reduction: Formation of 4-ethyl-1H-pyrazole-3-carboxylic acid.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 5-Bromo-4-ethyl-1H-pyrazole-3-carboxylic acid is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, this compound can be used to study enzyme interactions and inhibition. Its derivatives may serve as potential leads for drug discovery, particularly in targeting specific enzymes or receptors.
Medicine: The compound and its derivatives have potential applications in medicinal chemistry. They may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties, making them candidates for drug development.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility allows for its incorporation into various chemical processes.
Mécanisme D'action
The mechanism of action of 5-Bromo-4-ethyl-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and reactivity with target molecules.
Comparaison Avec Des Composés Similaires
4-Ethyl-1H-pyrazole-3-carboxylic acid: Lacks the bromine atom, which may reduce its reactivity in certain chemical transformations.
5-Bromo-1H-pyrazole-3-carboxylic acid: Lacks the ethyl group, which may affect its steric properties and reactivity.
5-Bromo-4-methyl-1H-pyrazole-3-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group, which may influence its chemical behavior.
Uniqueness: The presence of both the bromine atom and the ethyl group in 5-Bromo-4-ethyl-1H-pyrazole-3-carboxylic acid makes it unique in terms of its reactivity and potential applications. The combination of these substituents allows for a wide range of chemical transformations and biological activities, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C6H7BrN2O2 |
|---|---|
Poids moléculaire |
219.04 g/mol |
Nom IUPAC |
5-bromo-4-ethyl-1H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C6H7BrN2O2/c1-2-3-4(6(10)11)8-9-5(3)7/h2H2,1H3,(H,8,9)(H,10,11) |
Clé InChI |
KFHHNULMDDPHKJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(NN=C1C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


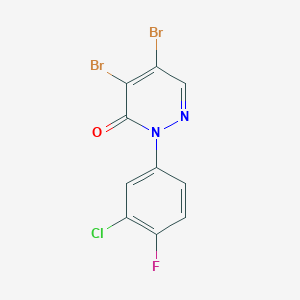
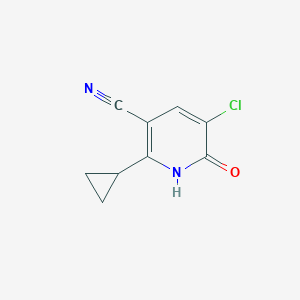

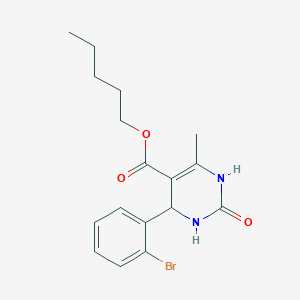
![8-Hydroxydibenzo[B,F][1,4]thiazepin-11(10H)-one](/img/structure/B11775133.png)
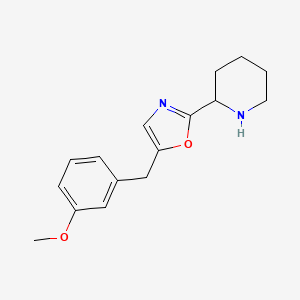
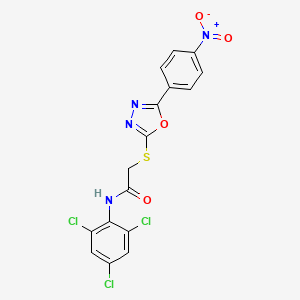
![Methyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B11775155.png)

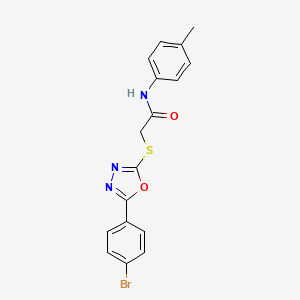
![2-Cyclopropyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B11775172.png)
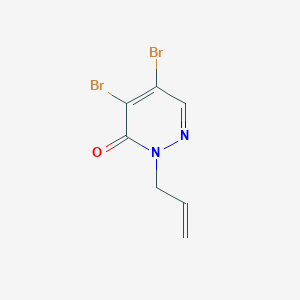
![2-(4-Fluorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11775207.png)
